2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the functionalization of a pyridine ring. Researchers have explored various methods for its preparation. Notably, one approach utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate . This compound serves as a versatile building block due to its trifluoromethyl group, which imparts unique reactivity.
Chemical Reactions Analysis
- Functionalization : Researchers have explored regioselective functionalization of the pyridine ring . For instance, the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine has been investigated .
- Building Block : The trifluoromethyl group in Compound X serves as a valuable building block for synthesizing other compounds .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Properties and Applications
Chemical Variability and Properties : A study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine and benzimidazole or benzothiazole derivatives, summarizing their preparation, properties, and potential applications, including biological and electrochemical activities. Although it does not directly mention the specific compound , this research highlights the importance of structural analogs in understanding chemical behavior and potential applications (Boča, Jameson, & Linert, 2011).
Synthetic Organic Chemistry : Kondo and Murakami (2001) discuss synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and the study of chiral ligands. This research provides insights into synthetic methodologies that could be relevant to the synthesis and application of complex acetamide derivatives like the one (Kondo & Murakami, 2001).
Heterocyclic Synthesis : Gouda et al. (2015) review the synthesis and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, an important intermediate for creating novel heterocyclic systems. This research may provide valuable context for understanding the synthesis and potential applications of complex acetamide derivatives in the development of new chemical entities (Gouda et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3F3N3O/c1-26(2)8-25-16(27)14(13-10(18)4-3-5-11(13)19)15-12(20)6-9(7-24-15)17(21,22)23/h3-8,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMISJDSFXHUEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(C1=C(C=CC=C1Cl)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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